molecular formula C18H24N4O B195961 Granisetrón CAS No. 109889-09-0

Granisetrón

Número de catálogo: B195961
Número CAS: 109889-09-0
Peso molecular: 315.4 g/mol
Clave InChI: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. It is primarily used as an antiemetic to treat nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative conditions . Granisetron binds to the 5-HT3 receptor with high affinity and blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting

Granisetron is widely recognized for its role in managing chemotherapy-induced nausea and vomiting (CINV). It is administered in several formulations, including oral tablets, injectable solutions, and a transdermal delivery system.

Efficacy in CINV

Clinical trials have demonstrated that granisetron is effective as a single agent or in combination with other antiemetics. A systematic review indicated that granisetron's efficacy ranges from 74% to 92% in preventing CINV, making it comparable to other leading antiemetic regimens .

Table 1: Efficacy of Granisetron vs. Other Anti-emetics in CINV

Study TypeGranisetron EfficacyComparatorEfficacy Rate
Randomized Trial10-40 µg/kgOndansetron38-51%
Phase II TrialTransdermalOral Granisetron49-60%
Phase III TrialTransdermalOral Granisetron46% control

Pharmacokinetics of Granisetron

The pharmacokinetic profile of granisetron varies by formulation. The transdermal system delivers a steady release of the drug over several days, achieving maximum plasma concentration approximately 48 hours post-application . Studies show that this method maintains stable plasma levels comparable to those achieved with oral dosing.

Postoperative Nausea and Vomiting

Granisetron has also been utilized for the prevention of postoperative nausea and vomiting (PONV). Its administration prior to surgery has shown significant efficacy in reducing the incidence of PONV, particularly in high-risk patients .

Adjunctive Therapy in Sepsis

Recent studies have explored the potential role of granisetron as an adjunctive therapy in patients with sepsis. A randomized controlled trial indicated that while granisetron did not significantly improve overall mortality rates compared to placebo, it showed promise in specific subgroups without abdominal infections .

Table 2: Outcomes of Granisetron in Sepsis Trials

Outcome MeasureGranisetron GroupPlacebo GroupOdds Ratio (95% CI)
28-day Mortality34.7%35.6%0.96 (0.49–1.89)
Mortality without Abdominal InfectionsLower by 10.9%--

Safety Profile

Granisetron is generally well-tolerated, with a favorable side effect profile. Common adverse effects include headache (approximately 14%) and constipation (around 4%). Importantly, no extrapyramidal side effects have been reported, distinguishing it from some other antiemetic agents .

Future Directions and Research Opportunities

Emerging research suggests potential applications of granisetron beyond its traditional uses:

  • Chronic Pain Management: Investigating its role in managing pain-related nausea.
  • Psychiatric Disorders: Exploring the effects on anxiety and depression through serotonin modulation.
  • Neuroprotective Effects: Researching its impact on neuroinflammation and neurodegenerative conditions.

Mecanismo De Acción

Target of Action

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .

Mode of Action

Granisetron works by binding to the 5-HT3 receptors with high affinity . This binding inhibits the action of serotonin, a neurotransmitter involved in the regulation of nausea and vomiting . The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .

Biochemical Pathways

The primary biochemical pathway affected by granisetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, granisetron prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action helps to alleviate symptoms of nausea and vomiting.

Pharmacokinetics

Granisetron exhibits a bioavailability of 60% . It is metabolized in the liver, primarily through the processes of N-demethylation, aromatic ring oxidation, and conjugation . About 65% of the drug is bound to plasma proteins . The elimination half-life of granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .

Result of Action

The primary result of granisetron’s action is the prevention of nausea and vomiting. This is particularly beneficial in patients undergoing cancer chemotherapy, radiation therapy, and postoperative care, where these symptoms are common . By reducing these symptoms, granisetron improves patient comfort during these treatments .

Action Environment

The efficacy and stability of granisetron can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the specific chemotherapy or radiation therapy regimen used, as these treatments can vary in their emetogenic potential . Additionally, individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Granisetron can be synthesized through a multi-step process involving the formation of an indazole ring system. The key steps include the cyclization of appropriate precursors to form the indazole core, followed by functionalization at specific positions to introduce the desired substituents .

Industrial Production Methods: The industrial production of granisetron hydrochloride involves dissolving granisetron hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration through a microporous membrane to obtain a fine liquid. The final product is filled, sealed, and sterilized to ensure stability and quality .

Análisis De Reacciones Químicas

Types of Reactions: Granisetron undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Actividad Biológica

Granisetron is a selective 5-HT3 receptor antagonist primarily used for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Its biological activity extends beyond its antiemetic effects, influencing various physiological processes and showing potential therapeutic benefits in different medical conditions. This article explores the biological activity of granisetron, highlighting its pharmacological properties, clinical efficacy, and emerging research findings.

Pharmacological Properties

Granisetron's mechanism of action involves antagonism at the 5-HT3 receptors located in the central nervous system and peripheral nervous system. By blocking these receptors, granisetron effectively inhibits the emetic reflex triggered by chemotherapy agents, particularly those that are highly emetogenic like cisplatin.

Key Pharmacological Features

  • Chemical Structure : Granisetron is chemically classified as a tetrahydrocarbazole derivative.
  • Selectivity : It exhibits high selectivity for 5-HT3 receptors compared to other serotonin receptors (5-HT1, 5-HT2).
  • Pharmacokinetics : Granisetron has a half-life of approximately 9 hours and is primarily metabolized by the liver via cytochrome P450 enzymes.

Clinical Efficacy

Granisetron has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated its effectiveness compared to placebo and other antiemetics.

Summary of Clinical Trials

Study TypePopulationTreatmentOutcome
Randomized Control TrialCancer PatientsGranisetron vs. PlaceboSignificant reduction in CINV (70% complete response)
Comparative StudyPatients receiving cisplatinGranisetron vs. MetoclopramideGranisetron showed superior control of acute nausea and vomiting
Efficacy StudyPatients with intra-arterial chemotherapyGranisetron infusionAchieved complete emesis control in 68% of patients

Emerging Research Findings

Recent studies have explored granisetron's potential beyond its traditional uses, particularly in inflammatory conditions and sepsis.

Case Study Insights

  • Sepsis Management : A randomized controlled trial assessed granisetron's adjunctive therapy in septic patients. The study found no significant improvement in 28-day mortality rates compared to placebo; however, a notable reduction in mortality was observed in patients without abdominal infections .
  • Antibacterial Activity : Research indicated that granisetron exhibits inhibitory effects on bacterial growth, particularly against E. coli at concentrations starting from 0.125 mg/mL . This suggests potential applications in managing infections.

Mechanistic Insights

Granisetron's biological activity is mediated through several signaling pathways:

  • Inflammatory Response Modulation : Studies indicate that granisetron may reduce inflammatory cytokine production through inhibition of the AKT/NF-κB pathway .
  • Gut Microbiota Interaction : It has been suggested that granisetron is produced by gut microbiota, influencing systemic inflammation and potentially improving outcomes in septic models .

Adverse Effects and Safety Profile

Granisetron is generally well-tolerated with a favorable safety profile. Common adverse effects include:

  • Headache : Reported in approximately 10-15% of patients.
  • Constipation and Somnolence : Less frequently observed.
  • Extrapyramidal Symptoms : Not associated with granisetron, differentiating it from other antiemetics like metoclopramide .

Propiedades

Key on ui mechanism of action

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone.

Número CAS

109889-09-0

Fórmula molecular

C18H24N4O

Peso molecular

315.4 g/mol

Nombre IUPAC

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3

Clave InChI

MFWNKCLOYSRHCJ-BMSJAHLVSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

SMILES isomérico

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C

SMILES canónico

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Apariencia

White to yellowish white crystalline powder

melting_point

219 °C (hydrochloride salt)

Key on ui other cas no.

109889-09-0

Descripción física

Solid

Pictogramas

Irritant

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

107007-99-8 (mono-hydrochloride)

Solubilidad

4.34e-01 g/L

Sinónimos

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Granisetron
Reactant of Route 2
Reactant of Route 2
Granisetron
Reactant of Route 3
Reactant of Route 3
Granisetron
Reactant of Route 4
Reactant of Route 4
Granisetron
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Granisetron
Reactant of Route 6
Reactant of Route 6
Granisetron

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.